molecular formula C9H14N2O2S B1596864 Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate CAS No. 82586-66-1

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

Cat. No. B1596864
Key on ui cas rn: 82586-66-1
M. Wt: 214.29 g/mol
InChI Key: WLZZKIFUEGPCKY-UHFFFAOYSA-N
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Patent
US04375547

Procedure details

A reaction mixture was prepared containing 15.5 g of dimethylaminothioacetamide hydrochloride, 20.5 g. of ethyl bromopyruvate and 100 ml. of ethanol. The reaction mixture was heated to refluxing temperature for about four hours after which time the solvent was removed in vacuo in a rotary evaporator. The residue, containing ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate formed in the above reaction, was dissolved in a mixture of ether and water. The aqueous layer was separated. The ether layer was extracted with an equal volume of water and then discarded. The two aqueous layers were combined and washed with ether. The ether layer was again discarded and the aqueous layer cooled to a temperature in the range of 0°-5° C. Solid potassium carbonate was added until the aqueous layer gave a basic reaction to litmus. An oil separated comprising ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate free base. The oily layer was extracted with ether and the ether extract separated and dried. The ether was removed by evaporation in vacuo. The resulting residue was purified by gradient high pressure liquid chromatography over silica using a toluene-ethyl acetate eluant. Ethyl 2 -(dimethylaminomethyl)-4-thiazolecarboxylate thus obtained had the following physical characteristics:
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O)C>CCOCC.O>[CH3:2][N:3]([CH2:5][C:6]1[S:7][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:8]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
Cl.CN(C)CC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature for about four hours after which time the solvent
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo in a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue, containing ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
CUSTOM
Type
CUSTOM
Details
formed in the above reaction
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with an equal volume of water
WASH
Type
WASH
Details
washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer cooled to a temperature in the range of 0°-5° C
ADDITION
Type
ADDITION
Details
Solid potassium carbonate was added until the aqueous layer
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a basic reaction to litmus
CUSTOM
Type
CUSTOM
Details
An oil separated
EXTRACTION
Type
EXTRACTION
Details
The oily layer was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The ether was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by gradient high pressure liquid chromatography over silica using a toluene-ethyl acetate eluant

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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